molecular formula C9H11N5 B12124455 1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)-

1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)-

Cat. No.: B12124455
M. Wt: 189.22 g/mol
InChI Key: RXQBHLRAFOJEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- is a heterocyclic compound that contains a triazole ring and an aminophenyl group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-nitrobenzaldehyde, followed by reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- is unique due to the presence of both the triazole ring and the aminophenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline

InChI

InChI=1S/C9H11N5/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5,10-11H2,(H,12,13,14)

InChI Key

RXQBHLRAFOJEMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.